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molecular formula C15H12N2O2 B173383 Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1030-33-7

Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate

Cat. No. B173383
M. Wt: 252.27 g/mol
InChI Key: NNEHLDZPSCCFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017604B2

Procedure details

A mixture of 2-amino-isonicotinic acid methyl ester (5 g, 32 mmol), ω-bromoacetophenone (6.47 g, 32 mmol), NaHCO3 (2.95 g, 35 mmol) and methanol (30 ml) was heated under an atmosphere of argon to reflux (3 h). After cooling, water (20 ml) was added, the mixture was stirred at r.t. (15 min), and filtered. The obtained solid was washed (water, methanol, diethyl ether) and dried under vacuum. The product (6.8 g, 85%) was used in the next step without further purification. MS (m/e)=253.2 [M+H+].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][N:7]=[C:6]([NH2:10])[CH:5]=1.Br[CH2:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=O.C([O-])(O)=O.[Na+].CO>O>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[CH:8][N:7]2[CH:13]=[C:14]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[N:10]=[C:6]2[CH:5]=1)=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(C1=CC(=NC=C1)N)=O
Name
Quantity
6.47 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
2.95 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at r.t. (15 min)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under an atmosphere of argon
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (3 h)
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The obtained solid was washed (water, methanol, diethyl ether)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
The product (6.8 g, 85%) was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
COC(=O)C1=CC=2N(C=C1)C=C(N2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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